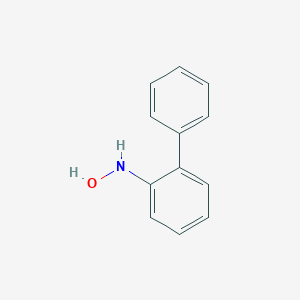
N-(2-phenylphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylphenyl)hydroxylamine: is an organic compound that belongs to the class of aromatic amines It is a derivative of 2-aminobiphenyl, where a hydroxy group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination and Hydroxylation: One common method involves the amination of biphenyl followed by hydroxylation.
Catalytic Systems: Another method involves the use of iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant.
Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form 2-aminobiphenyl.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 2-aminobiphenyl.
Substitution Products: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .
Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .
Industry: this compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .
Mécanisme D'action
N-(2-phenylphenyl)hydroxylamine exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, which can bind to DNA and cause mutations . This process involves enzymes such as cytochrome P450 and N-acetyltransferase .
Comparaison Avec Des Composés Similaires
N-Hydroxy-4-aminobiphenyl: This compound is a potent direct mutagen and is more extensively studied for its carcinogenic properties.
N-Hydroxy-3-aminobiphenyl: This compound is less mutagenic compared to N-(2-phenylphenyl)hydroxylamine.
Uniqueness: this compound is unique due to its specific mutagenic properties and its role in the study of chemical carcinogenesis. Unlike its 4-isomer, it is less potent but still significant in understanding the mechanisms of DNA damage and repair .
Propriétés
Numéro CAS |
16169-17-8 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
N-(2-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |
Clé InChI |
HVHPNXLNQJYDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
Key on ui other cas no. |
16169-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















